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Abstract

4-(Benzyloxy)-2-fluorobenzonitrile is a key bifunctional intermediate in modern organic
synthesis, particularly valued in the development of novel pharmaceutical agents and
specialized fine chemicals.[1] Its molecular architecture, which combines a stable benzyloxy
protecting group with the reactive nitrile and directing fluoro functionalities, offers a versatile
platform for constructing complex molecular frameworks. This guide provides a comprehensive
analysis of the core physical and spectroscopic properties of 4-(Benzyloxy)-2-
fluorobenzonitrile, offering both established data and predictive insights. The methodologies
for determining these properties are detailed, providing a self-validating framework for
researchers. This document is intended to serve as a foundational resource for scientists
leveraging this compound in multi-step synthetic applications where a thorough understanding
of its physical characteristics is paramount for procedural success.

Compound Identification and Core Structure

Accurate identification is the cornerstone of reproducible chemical science. 4-(Benzyloxy)-2-
fluorobenzonitrile is cataloged under several identifiers across major chemical databases.
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Parameter Value Source(s)

) 4-(Benzyloxy)-2-
Chemical Name o [1]
fluorobenzonitrile

2-fluoro-4-
IUPAC Name o [2]
(phenylmethoxy)benzonitrile
CAS Number 185836-35-5 [L1[21[3114]15]
Molecular Formula C14H10FNO [1112114115]
Molecular Weight 227.23 g/mol [2][4]
Monoisotopic Mass 227.074642105 Da [2]
2-fluoro-4-
Synonyms phenylmethoxybenzonitrile, 4- [11[2]

Benzyloxy-2-fluoro-benzonitrile

The structure features a benzonitrile core, substituted with a fluorine atom at the 2-position and
a benzyloxy group at the 4-position. The electron-withdrawing nature of the nitrile and fluoro
groups, combined with the ether linkage, dictates the compound's reactivity and physical
behavior.

Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure.
This section details the key physicochemical data for 4-(Benzyloxy)-2-fluorobenzonitrile.
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Property

Value

Notes & Causality Source(s)

Appearance

Solid

The planar aromatic
rings and molecular
weight favor a solid
state at standard
temperature and

pressure.

Boiling Point

360.9+27.0°C

(Predicted) This high

boiling point is

expected due to the 3]
significant molecular

weight and polar nitrile

group.

Density

1.21 +0.1 g/cm3

(Predicted) The

presence of a fluorine

atom contributes to a [3]
density greater than

that of water.

Solubility

Readily soluble in
organic solvents (e.g.,

ethanol, acetone).

The large nonpolar

surface area from the

two benzene rings [1]
facilitates dissolution

in organic media.

Purity

= 95%

Commercially

available at high

purity, suitable for [1][5]
sensitive synthetic

applications.

Topological Polar

Surface Area

33 A2

This value, computed

from the structure,

reflects the polar [2]
nitrile and ether

functionalities.
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Expert Insight: While an experimental melting point is not widely published, the solid
appearance at room temperature is consistent with a relatively high melting point, likely
influenced by efficient crystal lattice packing. The predicted high boiling point underscores the
compound's low vapor pressure, a beneficial characteristic for handling in laboratory settings.

[1]

Spectroscopic & Crystallographic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While
specific spectral data for this compound is often supplied by vendors upon request, this section
outlines the expected characteristics based on its functional groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be complex. The five protons of the
benzyl group's phenyl ring would appear in the typical aromatic region (~7.3-7.5 ppm). The
two benzylic protons (-O-CH2-Ph) would present as a characteristic singlet around 5.1 ppm.
The three protons on the fluorobenzonitrile ring would appear as distinct multiplets, with their
chemical shifts and coupling patterns influenced by both the fluorine and adjacent protons.

e 13C NMR: The carbon spectrum would show 12 distinct signals (due to symmetry in the
benzyl phenyl ring). Key signals would include the nitrile carbon (C=N) around 115-120 ppm,
the benzylic carbon (-CHz) around 70 ppm, and various aromatic carbons, with the C-F and
C-O carbons showing significant shifts due to the electronegativity of the attached atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

e ~2230 cm~% A sharp, strong absorption characteristic of the nitrile (C=N) stretch.
e ~1250-1050 cm~1: Strong C-O stretching vibrations from the ether linkage.

e ~1200-1100 cm~1: A strong C-F stretching band.

e ~3100-3000 cm~t & ~1600-1450 cm~*: Aromatic C-H and C=C stretching bands,
respectively.
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Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]* would be observed at
m/z = 227. A prominent peak at m/z = 91, corresponding to the benzyl cation [C7H7]*, is highly
characteristic due to the stability of this fragment.

Crystallographic Data

The existence of a crystal structure in the Cambridge Structural Database (CSD), under CCDC
number 636691, confirms that single-crystal X-ray diffraction studies have been performed.[2]
This data provides the definitive bond lengths, angles, and packing arrangement of the
molecule in the solid state.

Experimental Workflows & Methodologies

The determination of physical properties follows a logical, multi-step process. The following
diagrams illustrate the standard workflows for characterizing a novel or synthesized compound
like 4-(Benzyloxy)-2-fluorobenzonitrile.

General Workflow for Physicochemical Characterization

This diagram outlines the foundational sequence of analysis for a pure solid compound.
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Caption: Foundational workflow for determining the key physical properties of a solid chemical

compound.
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Protocol for Spectroscopic Analysis

This workflow details the parallel paths for obtaining the core spectroscopic data required for
structural elucidation.
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Caption: Parallel workflows for comprehensive spectroscopic characterization of the target
compound.

Methodological Justification:
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 NMR Solvent Choice: Deuterated chloroform (CDCIs) is a common first choice due to its
ability to dissolve a wide range of organic compounds and its single, well-defined residual
solvent peak.

» IR Sample Preparation: Attenuated Total Reflectance (ATR) is often preferred for its speed
and simplicity, requiring minimal sample preparation compared to the traditional KBr pellet
method.

o MS lonization: Electron lonization (EI) is ideal for providing detailed fragmentation data for
structural elucidation, while Electrospray lonization (ESI) is a softer technique useful for
confirming the molecular weight with minimal fragmentation.

Handling, Storage, and Stability

Proper handling is critical to maintaining the integrity of this research chemical.

» Storage Conditions: The compound should be stored in a cool, dry place, ideally at 2-8°C.[1]
It must be kept in a tightly sealed, airtight container to protect it from moisture and
atmospheric contaminants.[1] Protection from light is also recommended to prevent potential
photodegradation over long-term storage.

o Stability: The benzyloxy group is a robust ether linkage, making the compound generally
stable under standard laboratory conditions. It is not considered acutely hazardous, but
standard personal protective equipment (gloves, safety glasses, lab coat) should be used at
all times in a well-ventilated area.[1]

Conclusion

4-(Benzyloxy)-2-fluorobenzonitrile is a solid chemical intermediate with well-defined, albeit
partially predicted, physical properties. Its high molecular weight and polarity result in a high
boiling point and solubility in common organic solvents. The spectroscopic profile,
characterized by distinct nitrile, ether, and fluoro-aromatic signals, provides a reliable means of
identification and quality control. The availability of crystallographic data offers definitive
structural insight. This technical guide provides the foundational data and procedural logic
necessary for researchers to confidently and effectively incorporate this versatile building block
into their synthetic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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